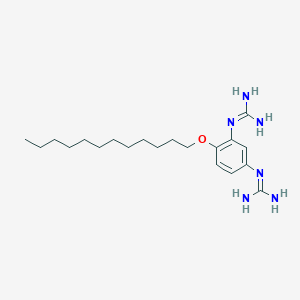
2-Ethoxyethyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl dodecanoate is an organic chemical compound that belongs to the family of esters. It is used in various industries such as cosmetics, pharmaceuticals, and food. It is also used as a solvent in the production of various chemicals.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl dodecanoate has been extensively studied for its various scientific research applications. It has been used as a solvent in the synthesis of nanoparticles and as a surfactant in the preparation of emulsions. It has also been used as a lubricant in the production of polymeric materials. Moreover, it has been used as a plasticizer in the production of polyvinyl chloride (PVC) and polyethylene terephthalate (PET) polymers.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl dodecanoate is not well understood. However, it is believed to act as a surfactant and a lubricant, which helps in reducing the friction between two surfaces. It also helps in enhancing the solubility of various chemicals in water.
Biochemische Und Physiologische Effekte
2-Ethoxyethyl dodecanoate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause skin irritation and eye irritation in some individuals. It is also known to be toxic to aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxyethyl dodecanoate has several advantages for lab experiments. It is a relatively cheap and readily available chemical. It is also easy to handle and has a low toxicity. However, it has several limitations as well. It is not very stable and can decompose under certain conditions. It also has a low boiling point, which makes it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the research on 2-Ethoxyethyl dodecanoate. One of the areas of research could be to study its potential as a surfactant in the preparation of emulsions. Another area of research could be to study its potential as a lubricant in the production of polymeric materials. Moreover, further studies could be conducted to investigate its toxicity and potential environmental impacts. Additionally, research could be conducted to develop more stable and efficient synthesis methods for 2-Ethoxyethyl dodecanoate.
Synthesemethoden
The synthesis of 2-Ethoxyethyl dodecanoate involves the reaction of dodecanoic acid and 2-ethoxyethanol in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained by distillation and purification.
Eigenschaften
CAS-Nummer |
106-13-8 |
|---|---|
Produktname |
2-Ethoxyethyl dodecanoate |
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
2-ethoxyethyl dodecanoate |
InChI |
InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(17)19-15-14-18-4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
ZZEVAQRDBLJTKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCOCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCOCC |
Andere CAS-Nummern |
106-13-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)









![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
